4-Allyl-1-chloro-2-methoxybenzene

Catalog No.
S8261372
CAS No.
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyl-1-chloro-2-methoxybenzene

Product Name

4-Allyl-1-chloro-2-methoxybenzene

IUPAC Name

1-chloro-2-methoxy-4-prop-2-enylbenzene

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3

InChI Key

GVACEHYCMQUDRK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)Cl

4-Allyl-1-chloro-2-methoxybenzene, also known as 4-chloro-2-methoxyphenyl allyl ether, is an organic compound characterized by its unique functional groups: a chloro substituent, a methoxy group, and an allyl group. This compound is part of the broader class of chlorinated aromatic compounds and is notable for its potential applications in various

  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophiles. This allows for substitution reactions at the ortho or para positions relative to the methoxy group.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This is particularly relevant in synthetic organic chemistry.
  • Coupling Reactions: It can also participate in coupling reactions, such as those catalyzed by palladium complexes, which are useful in forming carbon-carbon bonds.

The biological activity of 4-allyl-1-chloro-2-methoxybenzene has been explored in various studies. It is structurally related to eugenol, a compound known for its analgesic and anti-inflammatory properties. Research indicates that it may exhibit synergistic effects when combined with other analgesics, enhancing their efficacy in pain relief . Additionally, compounds with similar structures have been studied for their potential mutagenicity and toxicity profiles, emphasizing the importance of understanding their biological impacts.

Several synthesis methods exist for producing 4-allyl-1-chloro-2-methoxybenzene:

  • Friedel-Crafts Alkylation: This method involves reacting an allyl halide with 1-chloro-2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions to prevent side reactions.
  • Electrophilic Aromatic Substitution: Another approach includes using electrophilic aromatic substitution techniques where suitable electrophiles are introduced to the aromatic system.

These methods can be optimized for yield and purity through careful control of reaction conditions and reagent selection.

4-Allyl-1-chloro-2-methoxybenzene has several applications:

  • Pharmaceuticals: Its structural similarity to biologically active compounds makes it a candidate for drug development, particularly in analgesics and anti-inflammatory agents.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the production of more complex molecules through coupling reactions.

Studies have indicated that 4-allyl-1-chloro-2-methoxybenzene may interact synergistically with other compounds. For instance, research has shown that its combination with diclofenac results in enhanced analgesic effects, suggesting potential applications in pain management therapies . Such interactions highlight the importance of understanding compound behavior in biological systems.

Several compounds share structural similarities with 4-allyl-1-chloro-2-methoxybenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
EugenolContains a methoxy group and an allyl groupKnown for its strong analgesic properties
EstragoleSimilar structure with a propenyl groupRecognized for flavoring and potential toxicity
1-Chloro-4-(2-methylallyl)benzeneContains a chloro substituent and an allylic chainExhibits different reactivity patterns
4-Allyl-1-fluoro-2-methoxybenzeneFluorine instead of chlorineMay exhibit different chemical reactivity

These comparisons illustrate the unique position of 4-allyl-1-chloro-2-methoxybenzene within this class of compounds, particularly regarding its reactivity and potential applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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